![molecular formula C18H15F3N4O3 B2578261 1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1251543-43-7](/img/structure/B2578261.png)
1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It has a linear formula of C20H16F3NO3 and a molecular weight of 375.351 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds has been reported to involve the use of trifluoromethylpyridines as key structural motifs . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the trifluoromethyl group and the ethoxyphenyl group are notable features of the structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, protodeboronation of pinacol boronic esters has been reported in the synthesis of related compounds . Additionally, reactions involving trifluoromethyl-containing N-methyl (4-ethoxyphenyl)imidazolidin-2-ones with urea have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Trifluoromethylpyridine derivatives, for example, are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthetic Pathways and Chemical Properties
- The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride illustrates the production of oxadiazoles, a class to which the specified compound belongs, highlighting the chemical reactivity and potential for generating diverse molecular structures (Warburton, 1966).
- Novel dihydropyrimidine derivatives, synthesized through condensation processes involving oxadiazol compounds, underline the adaptability of this chemical framework for antidiabetic screening, pointing towards a broad application in medicinal chemistry (Lalpara et al., 2021).
- An investigation into the anticancer evaluation of oxadiazol derivatives showcases the potential therapeutic applications of such compounds, emphasizing their relevance in the development of new anticancer agents (Yakantham et al., 2019).
Biological Activity and Applications
- A study on the synthesis and evaluation of antioxidant activities of oxadiazolyl pyrimidinone derivatives indicates the compound's role in generating antioxidants, which are crucial for combating oxidative stress in biological systems (George et al., 2010).
- Research into the antifungal activities of oxadiazole derivatives highlights the compound's potential in developing new antifungal agents, essential for agricultural and pharmaceutical applications (Mishra et al., 2000).
Future Directions
properties
IUPAC Name |
1-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-2-27-12-9-7-11(8-10-12)15-24-25-17(28-15)23-16(26)22-14-6-4-3-5-13(14)18(19,20)21/h3-10H,2H2,1H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOVQXVSNNVVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.